1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with m-tolylacetic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
- 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide
- 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-4-carboxamide
Uniqueness
1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl and m-tolyl groups can enhance its interaction with certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-4-2-5-17(12-14)22-19(24)18-6-3-11-23(20(18)25)13-15-7-9-16(21)10-8-15/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPYDUBTKAWAKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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